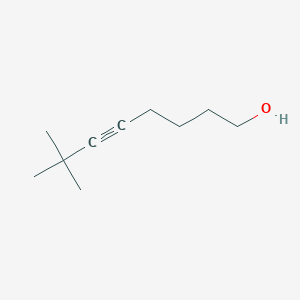![molecular formula C8H21NO2Si B14271154 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine CAS No. 145215-32-3](/img/structure/B14271154.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine is a compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to an ethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: RCOCl, RCHO, CH3I
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the development of pharmaceuticals, particularly in the protection of sensitive functional groups during drug synthesis.
Industry: Employed in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action for 2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine involves the formation of a stable silyl ether bond, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine is unique due to its combination of a silyl-protected hydroxyl group and an amine functionality. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the protection and deprotection of sensitive groups.
Eigenschaften
CAS-Nummer |
145215-32-3 |
|---|---|
Molekularformel |
C8H21NO2Si |
Molekulargewicht |
191.34 g/mol |
IUPAC-Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine |
InChI |
InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-9-10/h9-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
CLKKGCVHEBYKSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
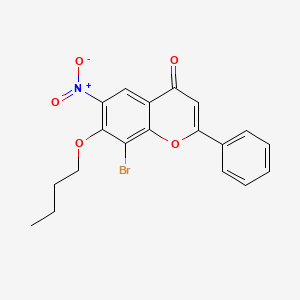
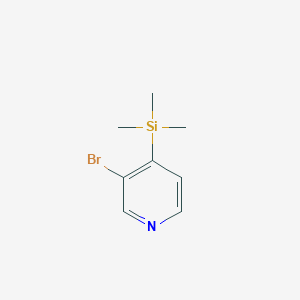
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
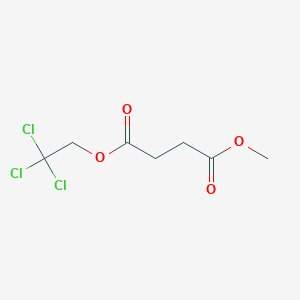
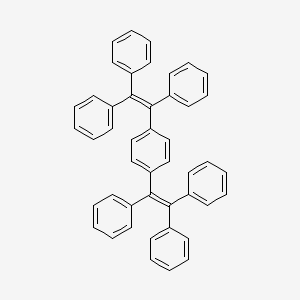
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
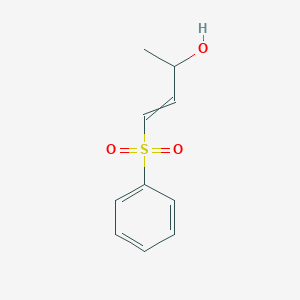
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
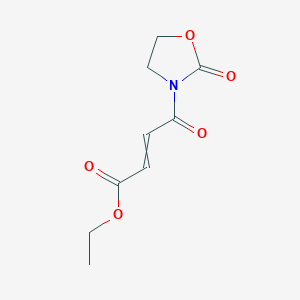
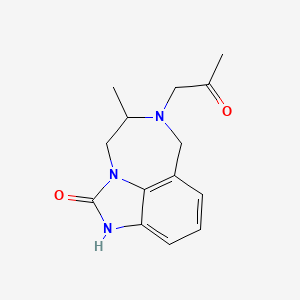
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
